Cas no 1354006-94-2 ((S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide)
![(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide structure](https://ja.kuujia.com/scimg/cas/1354006-94-2x500.png)
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide 化学的及び物理的性質
名前と識別子
-
- (S)-n-[4-(acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
- (1R,4R)-(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
- (S)-2-Amino-N-(4-(N-cyclopropylacetamido)cyclohexyl)propanamide
- AM96016
- AM101875
- N-{trans-4-[Acetyl(cyclopropyl)amino]cyclohexyl}-L-alaninamide
- (S)-N-[4-(acetylcyclopropylamino)cyclohexyl]-2-aminopropanamide
- (1R,4R)-(S)-N-[4-(acetylcyclopropylamino)cyclohexyl]-2-aminopropanamide
- (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
-
- インチ: 1S/C14H25N3O2/c1-9(15)14(19)16-11-3-5-12(6-4-11)17(10(2)18)13-7-8-13/h9,11-13H,3-8,15H2,1-2H3,(H,16,19)/t9-,11?,12?/m0/s1
- InChIKey: MPQULKGKLABZIE-GCVQQVDUSA-N
- ほほえんだ: O=C(C)N(C1CCC(CC1)NC([C@H](C)N)=O)C1CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 347
- トポロジー分子極性表面積: 75.4
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084846-500mg |
S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide |
1354006-94-2 | 500mg |
£694.00 | 2022-02-28 |
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamideに関する追加情報
Comprehensive Overview of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide (CAS No. 1354006-94-2)
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide (CAS No. 1354006-94-2) is a specialized chiral compound with significant potential in pharmaceutical research and drug development. This molecule features a unique structural framework, combining a cyclopropyl moiety with a cyclohexyl backbone, which enhances its stability and bioactivity. Researchers are particularly interested in its role as a potential intermediate for small-molecule therapeutics, especially in targeting neurological and metabolic disorders.
The compound's chiral center at the 2-amino-propionamide group is critical for its stereoselective interactions, making it valuable for asymmetric synthesis and enzyme inhibition studies. Recent trends in drug discovery highlight the demand for chiral building blocks like (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide, as they offer higher specificity and reduced side effects in therapeutic applications. Its acetyl-cyclopropyl segment also contributes to improved metabolic stability, a key factor in optimizing drug candidates.
In the context of current pharmaceutical trends, this compound aligns with the growing focus on precision medicine and targeted therapies. Scientists are exploring its potential in modulating G-protein-coupled receptors (GPCRs), which are implicated in diseases like diabetes and Parkinson's. Additionally, its cyclohexyl structure may enhance blood-brain barrier permeability, a hot topic in central nervous system (CNS) drug development.
From a synthetic chemistry perspective, (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is synthesized via multi-step organic reactions, often involving amide coupling and chiral resolution techniques. Its CAS No. 1354006-94-2 serves as a unique identifier in chemical databases, facilitating global research collaboration. The compound's purity and stereochemical integrity are rigorously validated using HPLC and NMR spectroscopy, ensuring reproducibility in preclinical studies.
Market dynamics indicate rising demand for high-purity chiral intermediates, driven by advancements in biopharmaceuticals and personalized medicine. Companies specializing in custom synthesis and contract research are increasingly listing (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide in their portfolios, catering to academic and industrial researchers. Its applications extend to proteomics and kinase inhibitor development, areas with substantial growth in recent years.
For researchers seeking innovative chemical tools, this compound offers versatility in structure-activity relationship (SAR) studies. Its compatibility with combinatorial chemistry platforms further enhances its utility in high-throughput screening. As the pharmaceutical industry shifts toward fragment-based drug design, (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide stands out as a promising scaffold for lead optimization.
In summary, (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide (CAS No. 1354006-94-2) represents a cutting-edge compound with multifaceted applications in modern drug discovery. Its structural elegance and functional diversity make it a subject of ongoing research, particularly in the realms of neurology, metabolism, and signal transduction. As scientific inquiries into chiral pharmacology deepen, this molecule is poised to play a pivotal role in the next generation of therapeutic innovations.
1354006-94-2 ((S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide) 関連製品
- 1213219-15-8((1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine)
- 2138512-36-2(Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate)
- 851893-13-5(1H-PYRROLE-3,4-DICARBOXYLIC ACID, 2,5-DIFORMYL-, DIETHYL ESTER)
- 898755-74-3(2-8-(1,4-Dioxa-8-azaspiro4.5decyl)methyl-3'-methyl benzophenone)
- 946316-34-3(3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide)
- 2228961-61-1(3-amino-1-(prop-1-en-2-yl)cyclobutane-1-carboxylic acid)
- 1367992-57-1(2-1-(methoxymethyl)cyclopropylethan-1-amine)
- 1201597-29-6(2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine)
- 885268-29-1(1-1-(furan-2-yl)prop-1-en-2-ylcyclopropan-1-amine)
- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)




